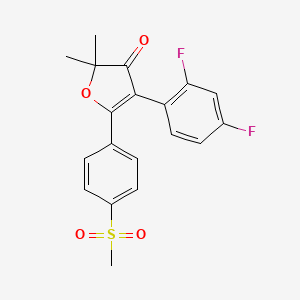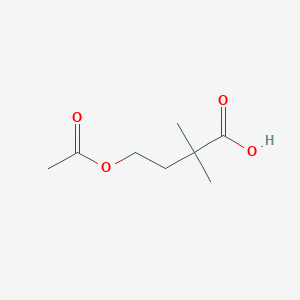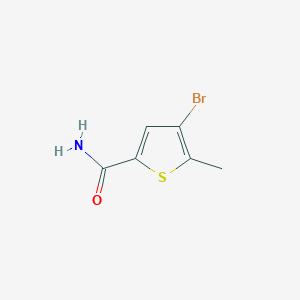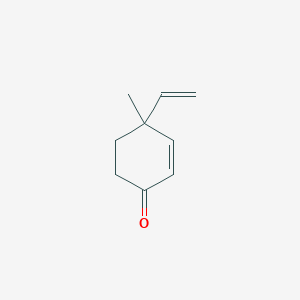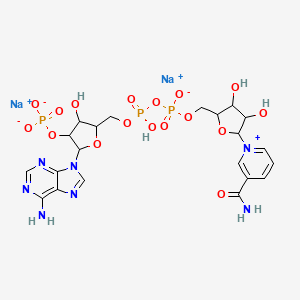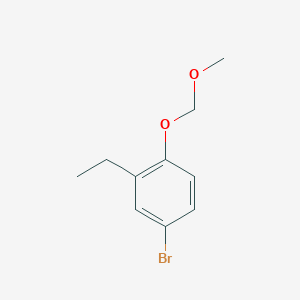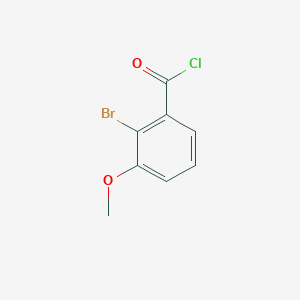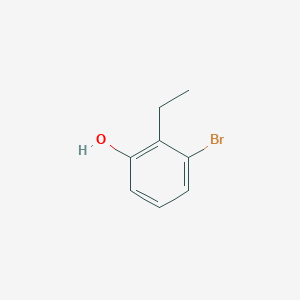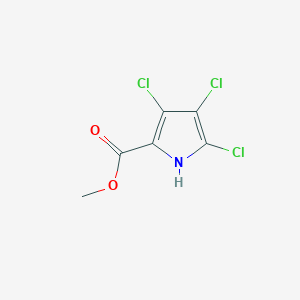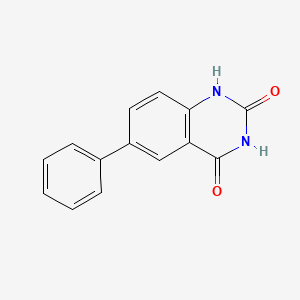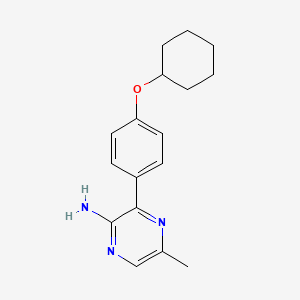
1,1-Cyclobutanediacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclobutanediacetonitrile is an organic compound characterized by a cyclobutane ring with two acetonitrile groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclobutanediacetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanone with acetonitrile in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Cyclobutanediacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
1,1-Cyclobutanediacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Cyclobutanediacetonitrile involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Cyclobutanone: A precursor in the synthesis of 1,1-Cyclobutanediacetonitrile.
1,1-Cyclobutanedicarboxylic acid: An oxidized derivative with similar structural features.
1,1-Cyclobutanediamine: A reduced form with primary amine groups.
Uniqueness: this compound is unique due to the presence of two nitrile groups on the same carbon atom of the cyclobutane ring
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-[1-(cyanomethyl)cyclobutyl]acetonitrile |
InChI |
InChI=1S/C8H10N2/c9-6-4-8(5-7-10)2-1-3-8/h1-5H2 |
Clé InChI |
QFCWIRSYNLEBJL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




